The synthesis of crisaborole involves multiple steps, typically starting from simpler organic compounds. A notable synthetic route includes the reaction of specific intermediates to form the final product through a series of coupling reactions. For instance, one method includes reacting a compound of formula IIa with another reactant in the presence of suitable catalysts .
The synthesis process is optimized to ensure high yield and purity of crisaborole while minimizing the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are employed for monitoring the reaction progress and purity assessment during production .
Crisaborole's molecular structure can be represented by its chemical formula . The compound features a complex arrangement that includes a cyanophenoxy group attached to an isoindolone core. This structure contributes to its pharmacological activity as well as its solubility characteristics.
The melting range of crisaborole is reported to be between 128.8°C and 134.6°C, indicating its solid-state stability under typical storage conditions. It exhibits varying solubility in different solvents: sparingly soluble in methanol but freely soluble in solvents such as isopropyl alcohol and dimethylformamide .
During the synthesis of crisaborole, various chemical reactions are utilized, including nucleophilic substitutions and cyclization reactions. These reactions are carefully controlled to ensure that the desired product is obtained with minimal by-products.
For example, in one synthetic pathway, a key step involves the formation of an isoindolone structure through cyclization reactions that require precise temperature control and reaction time to optimize yield . Additionally, analytical methods like HPLC are critical for monitoring these reactions in real-time.
Crisaborole functions primarily by inhibiting phosphodiesterase 4, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By increasing cAMP levels within cells, crisaborole promotes anti-inflammatory effects through various downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines . This mechanism is particularly beneficial in treating atopic dermatitis by alleviating symptoms such as redness and itching.
Pharmacokinetic studies have shown that crisaborole is metabolized into several metabolites, with AN7602 being a significant one. This metabolite undergoes further transformations into sulfate and glucuronide conjugates before being excreted primarily through urine .
Crisaborole is characterized by several notable physical properties:
These properties influence its formulation as a topical ointment where it is typically combined with excipients like glyceryl monostearate and synthetic paraffin for effective delivery .
Crisaborole's primary application is in dermatology for treating atopic dermatitis. Its non-steroidal nature provides an alternative to traditional corticosteroids, making it suitable for patients who may be sensitive to steroid treatments.
Research continues into its efficacy against other inflammatory skin conditions due to its unique mechanism of action. Additionally, ongoing studies aim to explore potential applications in other inflammatory diseases where phosphodiesterase 4 inhibition could be beneficial .
Crisaborole (4-[(1-hydroxy-1,3-dihydrobenzo[c][2,1]oxaborol-5-yl)oxy]benzonitrile) is a boron-containing small molecule (251 Da) approved for treating inflammatory skin conditions. Its synthetic routes present unique challenges in impurity control due to the reactivity of boron intermediates, catalytic residues, and solvent interactions.
Patent literature reveals two predominant industrial synthesis strategies for crisaborole, each with distinct impurity profiles:
Reduction Side Products: Over-reduction of the benzonitrile group or incomplete reduction of the aldehyde in 5.
Route 2 (Nucleophilic Aromatic Substitution - Bromination/Boronation Sequence):Starting from 4-(4-hydroxyaryl)benzonitrile (6) or directly utilizing 5-hydroxy-1,3-dihydrobenzo[c][2,1]oxaborole (7), this route often involves electrophilic bromination at the ortho position to the phenolic oxygen (e.g., forming 1). Subsequent Miyaura borylation (using B₂Pin₂/Pd catalysis) and reduction, or direct functionalization of pre-formed oxaborole 7 with 4-fluorobenzonitrile, are employed [5] [7]. Key impurity risks include:
Table 1: Key Reaction Steps and Associated Impurities in Major Crisaborole Synthesis Routes
Synthetic Route | Critical Step | Primary Impurities Generated | Origin |
---|---|---|---|
Route 1 | Aldehyde Protection (1 → 2) | Unprotected aldehyde 1; Over-protected species | Incomplete reaction; Side reactions |
Nucleophilic Substitution (2 → 3) | Dialkylated products; Hydrolyzed benzonitrile (amide/acid) | Excess base; Moisture; Impure 2 | |
Deprotection (3 → 4) | Residual protected aldehyde 3; Degradation products | Acid/Base sensitivity; Incomplete reaction | |
Miyaura Borylation (4 → 5) | Protodeboronated 4; Homocoupled biaryl; Pinacol ester 5 | Catalyst inefficiency; Oxygen/moisture; Incomplete transmetalation | |
Boronate Reduction (5 → Crisaborole) | Alcohol from benzonitrile reduction; Aldehyde 5 residual | Over-reduction; Incomplete reduction | |
Route 2 | Bromination (e.g., 6/7 → Bromide) | Dibromide; Regioisomeric bromides | Excess brominating agent; Poor regioselectivity |
Miyaura Borylation (Bromide → Boron) | Protodeboronated aryl; Residual bromide | Catalyst inefficiency; Oxygen/moisture; Incomplete conversion | |
Ether Formation (e.g., 7 + F-CN) | Self-condensation products of 7; Diaryl ketones | Impure 7; Side reactions under forcing conditions |
Both routes necessitate stringent control over reaction parameters (temperature, stoichiometry, catalyst loading, moisture exclusion) and extensive purification (crystallization, chromatography, washes) to manage these inherent impurity risks. Route 1 offers potentially simpler starting materials but involves more steps and sensitive intermediates. Route 2 can be shorter but requires precise control over bromination and may involve handling the potentially labile oxaborole nucleus early [1] [4] [5].
Impurities in crisaborole synthesis predominantly originate from the reactivity and instability of key intermediates:
Table 2: Major Intermediate-Derived Impurities in Crisaborole Synthesis
Intermediate Type | Representative Structure | Key Impurities Formed | Formation Mechanism | Control Strategy |
---|---|---|---|---|
Aldehyde (e.g., 1, 4) | Ar-CHO | Ar-COOH (Acid) | Oxidation | Inert atmosphere; Antioxidants; Avoid prolonged storage |
Ar-CH(OH)-CH(R)-Ar' (Aldol) | Base-catalyzed condensation | Control base strength/temp; Minimize basic exposure | ||
Ar-CH₂OH (Alcohol from over-red.) | Over-reduction of CHO | Strict stoichiometry; Controlled temperature | ||
Brominated Aryl (e.g., 1) | Ar-Br | Residual Ar-Br | Incomplete borylation | Excess boronate; Optimized catalyst; Longer reaction |
Ar-OR (Alkoxy, e.g., OMe) | Nucleophilic substitution by solvent | Use aprotic solvents; Avoid alcohols/amines | ||
Pinacol Boronate (e.g., 5) | Ar-Bpin (Bpin = B(OCMe₂CMe₂O)) | Ar-H (Protodeboronation) | Acid or metal-catalyzed protolysis | Neutral pH; Avoid protic acids; Optimize catalyst removal |
Ar-B(OR)₂ (Alkyl boronate, e.g., B(OMe)₂) | Transesterification with ROH | Use anhydrous conditions; Avoid protic solvents | ||
Ar-B(OH)₂ (Boronic Acid) | Hydrolysis of Bpin | Strict anhydrous conditions; Avoid aqueous workups | ||
Formylboronate (5) | (4-Bpin-phenyl)-O-Ph-CN-CHO | Crisaborole Aldehyde Impurity (5) | Incomplete reduction | Excess reductant; Monitoring reaction completion |
(4-Bpin-phenyl)-O-Ph-CH₂NH₂ (Benzylamine) | Over-reduction of CN | Controlled stoichiometry; Specific reductant choice |
The synthesis of crisaborole heavily relies on organoboron chemistry, primarily the Miyaura borylation and handling of boronate esters/boronic acids, generating characteristic boron-containing impurities:
Boronic Acid Anhydrides (Boroxines): Arylboronic acids readily dehydrate to form cyclic trimers (boroxines: (Ar-BO)₃). While boroxines can sometimes act as protected forms and rehydrate, they represent impurities if not fully hydrolyzed back to the boronic acid during workup. They may also exhibit different reactivity.
Transesterification Products: Pinacol boronate esters (Bpin) can undergo transesterification with diols present in the reaction mixture or solvents (e.g., ethylene glycol, glycerol traces, pinacol itself) or with alcohols used in workup or crystallization (e.g., methanol, ethanol, isopropanol). This generates mixed boronate esters (e.g., Ar-B(OR)(OPin)) or new cyclic esters (e.g., Ar-B(neodiol)), complicating the impurity profile.
Oxidation Byproducts: Boron compounds can be oxidized, particularly by peroxides. Oxidation of the boronate group can lead to phenol derivatives (Ar-OH via oxidative deboronation) or boric acid esters. Ensuring peroxide-free solvents is crucial.
Dimerization/Homocoupling: Under specific palladium catalysis conditions (e.g., excess oxidant, oxygen), homocoupling of aryl boronic esters can occur, generating biaryl impurities (e.g., (4-CHO-phenyl-O-Ph-CN)₂ from homocoupling of 4 or its boronate derivative).
Hydrolytically Unstable Benzooxaborole Ring: Although the final crisaborole structure is relatively stable, intermediates containing the oxaborole ring prior to the final step (especially if substituents alter electron density) or under harsh conditions (strong acid/base) can undergo ring opening. This typically yields the corresponding salicylaldehyde or salicyl alcohol derivative. For example, ring opening of the oxaborole precursor 7 would yield 5-hydroxybenzyl alcohol derivatives [1].
Table 3: Common Boron-Containing Impurities in Crisaborole Synthesis
Impurity Type | Typical Structure | Formation Conditions | Detection/Control Challenge |
---|---|---|---|
Protodeboronated Aryl | Ar-H (e.g., 4-(4-Cyanophenoxy)benzaldehyde from 5) | Acidic conditions; Trace metals; Heating | Similar polarity to intermediates; Requires chromatography/crystallization |
Boroxine | (Ar-BO)₃ (Cyclic trimer) | Dehydration of ArB(OH)₂; Heat; Anhydrous conditions | May revert; Can complicate mass balance |
Alkyl Boronate Ester | Ar-B(OR)₂ (e.g., R=Me, Et, iPr) | Transesterification with solvent ROH | Volatility varies; May co-crystallize |
Neodiol Boronate Ester | Ar-B(O-Ring) (e.g., Ring = ethylene glycol) | Transesterification with diol impurity | Different polarity; Often requires specific HPLC methods |
Oxidized Boron (Phenol) | Ar-OH | Peroxides; Oxidative conditions | Structurally distinct; Easier separation |
Biaryl Homocoupling | Ar-Ar | Pd catalysis; Oxidants; Oxygen | High molecular weight; Usually separable |
Ring-Opened Oxaborole | e.g., 2-HO-5-(4-CNPhO)-C₆H₃-CH₂OH | Strong acid/base; Hydrolysis | Contains free OH groups; Different solubility |
Solvent choice profoundly impacts reaction efficiency, impurity formation, and the level of residual solvents in the final crisaborole drug substance (ICH Q3C compliance is mandatory):
Table 4: Key Solvents in Crisaborole Synthesis and Residual Solvent Management
Solvent | Class (ICH Q3C) | Permissible Daily Exposure (PDE) / Limit (ppm) | Primary Use in Crisaborole Synth. | Key Impurity/Risk Association | Common Removal Strategy |
---|---|---|---|---|---|
Dimethylformamide (DMF) | 2 | 880 ppm | SNAr; Borylation; General reaction solvent | Dimethylamine formation; Imines; Hard to remove | Multiple water/toluene azeotropic distillations; Crystallization |
N-Methylpyrrolidone (NMP) | 2 | 530 ppm | Alternative for SNAr/Borylation | Similar to DMF; Water content | Azeotropic distillation; Crystallization from low δ solvents |
Dimethylsulfoxide (DMSO) | 3 | 5000 ppm | Specialized reactions | Oxidation; Methylthiolation; High bp | Extensive high-vacuum drying; Crystallization |
Tetrahydrofuran (THF) | 3 | 720 ppm | Reductions (NaBH₄); Grignard; Crystallization | Peroxides (oxidize boron); Acid formation | Stabilization with BHT; Test for peroxides; Distillation |
1,4-Dioxane | 1 | 380 ppm (Strict control!) | Historically used | Carcinogen; Peroxides | Avoid if possible; Extensive distillation; Water extraction |
Dichloromethane (DCM) | 2 | 600 ppm | Extractions; Chromatography; Crystallization | Environmental hazard; Relatively easy to remove | Low bp; Rotary evaporation; Nitrogen sweep |
Toluene | 2 | 890 ppm | Crystallization; Azeotropic drying | Moderate toxicity | Crystallization; Azeotrope with water; Vacuum drying |
Methanol (MeOH) | 2 | 3000 ppm | Reduction solvent; Crystallization | Transesterification (Boron); Ether formation (Halide) | Low bp; Multiple evaporations; Crystallization |
Ethanol (EtOH) | 3 | 5000 ppm | Crystallization; Washing | Transesterification; Less reactive than MeOH | Evaporation; Crystallization |
Isopropanol (IPA) | 3 | 5000 ppm | Crystallization; Washing | Similar to EtOH | Evaporation; Crystallization |
Heptane/Hexanes | 3 | 5000 ppm | Crystallization antisolvent; Washing | Low toxicity; Low solubility of product | Washing; Filtration; Vacuum drying |
Acetone | 3 | 5000 ppm | Washing; Extraction | Ketone reactivity (aldol?) | Easy removal (low bp) |
Palladium-catalyzed cross-coupling, specifically the Miyaura borylation, is indispensable in crisaborole synthesis. This step is a major source of potential elemental impurities (ICH Q3D):
Achieving Pd levels consistently below the ICH Q3D Option 1 limit for Parenteral/≤ 1 month Oral (10 ppm) requires a combination of approaches. Typical processes aim for Pd < 5 ppm in the final crisaborole drug substance after scavenging and crystallization [1] [5] [7].
Table 5: Palladium Catalysts and Removal Strategies in Crisaborole Borylation
Catalyst System | Typical Loading (mol % Pd) | Advantages | Disadvantages/Impurity Risks | Primary Removal Method(s) | Typical Residual Pd (Target) |
---|---|---|---|---|---|
Pd(OAc)₂ / PPh₃ | 1-5% | Inexpensive; Air-stable precursor | PPh₃ oxidation to OPPh₃; Moderate activity | Scavengers (Thiol silica); Crystallization; Washes (Thiourea) | < 10 ppm |
Pd(dba)₂ / XPhos | 0.5-2% | Highly active; Good for aryl chlorides | Expensive; dba ligands can complicate purification | Scavengers; Multiple crystallizations | < 5 ppm |
Pd(dppf)Cl₂ | 1-3% | Air-stable; Active for aryl bromides; Single component | Ferrocene byproducts; Color; Potential Fe contamination | Scavengers; Crystallization; Charcoal treatment | < 10 ppm (Fe also needs control) |
Pd(PPh₃)₄ | 1-5% | Preformed catalyst; Convenient | Air-sensitive; PPh₃/OPPh₃ impurities | Scavengers; Crystallization; Washes | < 10 ppm |
Supported Pd (e.g., Pd/C, Pd EnCat) | 1-10% | Potentially filterable | Leaching; Lower activity; Pd/C can cause hydrogenation | Filtration; Needs careful handling to prevent leaching | Variable (leaching risk) |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2